

A Technical Guide to 2-Bromofuran-3-carboxylic acid (CAS: 197846-05-2)

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Compound of Interest

Compound Name: 2-Bromofuran-3-carboxylic acid

Cat. No.: B178119

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Introduction

2-Bromofuran-3-carboxylic acid is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its furan core, substituted with both a bromine atom and a carboxylic acid group, offers two distinct points for chemical modification. The bromine atom can participate in various cross-coupling reactions, while the carboxylic acid provides a handle for amide bond formation and other derivatizations. These characteristics make it an attractive starting material for the synthesis of complex molecules, particularly in the field of medicinal chemistry where furan and benzofuran scaffolds are present in numerous pharmacologically active compounds.^{[1][2]} This guide provides a summary of its known properties, representative experimental protocols, and its potential role in synthetic workflows.

Physicochemical and Spectroscopic Properties

The properties of **2-Bromofuran-3-carboxylic acid** are summarized below. Data is compiled from various chemical suppliers and databases.

Physicochemical Data

Property	Value	Source(s)
CAS Number	197846-05-2	[3] [4]
Molecular Formula	C ₅ H ₃ BrO ₃	[3]
Molecular Weight	190.98 g/mol	[3]
Physical Form	Solid	[3]
Melting Point	160-163 °C	[3]
Boiling Point	273.5 °C at 760 mmHg	[5]
Density	1.891 g/cm ³	[5]
Flash Point	119.2 °C	[5]
Refractive Index	1.571	[5]
Solubility	Soluble in polar solvents such as water.	[6]
Storage Temperature	2-8°C	[3]

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not readily available in public databases, the expected spectral characteristics can be predicted based on its functional groups.

Spectroscopy	Expected Characteristics
^1H NMR	- A deshielded singlet for the carboxylic acid proton ($\delta > 10$ ppm).- Two doublets in the aromatic region (δ 6.5-8.0 ppm) corresponding to the two protons on the furan ring.
^{13}C NMR	- A signal for the carbonyl carbon of the carboxylic acid (δ 165-185 ppm).[7]- Signals for the four carbon atoms of the furan ring, with the carbon bearing the bromine atom shifted downfield.
IR Spectroscopy	- A very broad O-H stretching band from 2500-3300 cm^{-1} .[7]- A strong C=O stretching band between 1690-1760 cm^{-1} .[8]- C-O stretching and O-H bending bands in the 910-1440 cm^{-1} region.[8]
Mass Spectrometry	- A molecular ion peak (M^+) and an $M+2$ peak of similar intensity, characteristic of a bromine-containing compound.- Fragmentation peaks corresponding to the loss of OH ($M-17$) and COOH ($M-45$).[9]

Experimental Protocols

The following are representative protocols for the synthesis and analysis of **2-Bromofuran-3-carboxylic acid**, based on general procedures for similar compounds.

Representative Synthesis Protocol: Bromination and Oxidation

The synthesis of **2-Bromofuran-3-carboxylic acid** can be envisioned as a two-step process starting from a suitable furan precursor, such as furan-3-carbaldehyde or methyl furan-3-carboxylate. The process would involve bromination of the furan ring followed by oxidation of the substituent at the 3-position. A similar protocol has been described for the synthesis of the isomeric 3-bromofuran-2-carboxylic acid.[10]

Step 1: Bromination of a Furan-3-carboxylate Derivative

- **Dissolution:** Dissolve the starting furan-3-carboxylate ester (1 equivalent) in a suitable solvent such as chloroform or dimethylformamide.
- **Brominating Agent:** Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution at 0 °C.
- **Reaction:** Allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the resulting crude bromo-ester by column chromatography on silica gel.

Step 2: Saponification to the Carboxylic Acid

- **Hydrolysis:** Dissolve the purified bromo-ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) (2-3 equivalents).
- **Reaction:** Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
- **Acidification:** Acidify the reaction mixture to a pH of ~2 using a dilute acid (e.g., 1M HCl).
- **Extraction:** Extract the aqueous layer multiple times with ethyl acetate.
- **Isolation:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, **2-Bromofuran-3-carboxylic acid**.

General Protocol for Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-Bromofuran-3-carboxylic acid** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **Analysis:** Process the spectra to identify chemical shifts (δ), coupling constants (J), and multiplicities, confirming the structure of the compound.

2. Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare a sample by either creating a KBr pellet containing a small amount of the solid compound or by using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the IR spectrum over the range of 4000-400 cm⁻¹.
- **Analysis:** Identify the characteristic absorption bands for the O-H, C=O, and C-O functional groups.[8]

3. Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Analysis:** Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and key fragments, confirming the molecular weight and elemental composition (especially the presence of bromine).

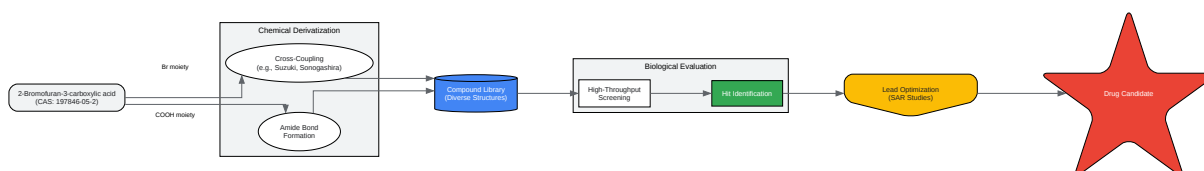
Applications in Drug Discovery

While specific biological activities for **2-Bromofuran-3-carboxylic acid** are not widely reported, its structure makes it an important intermediate in the synthesis of more complex molecules with potential therapeutic applications. Furan and benzofuran derivatives are known to exhibit a

wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[11][12][13] The bromine atom serves as a key functional group for introducing molecular diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of various aryl, heteroaryl, or alkyl groups.[14] The carboxylic acid moiety can be readily converted into amides, esters, or other functional groups to modulate the physicochemical properties and biological activity of the resulting compounds.

Logical Workflow: 2-Bromofuran-3-carboxylic acid in Medicinal Chemistry

The following diagram illustrates the role of **2-Bromofuran-3-carboxylic acid** as a versatile building block in a typical drug discovery workflow.



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Synthetic utility of 2-Bromofuran-3-carboxylic acid.

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